REACTION_CXSMILES
|
[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([OH:22])(=O)=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(OCC)(=O)C.P(Cl)(Cl)([Cl:31])=O.[Cl-].[Na+]>O.CN(C)C=O>[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([Cl:31])(=[O:22])=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating the mixture so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature
|
Type
|
WAIT
|
Details
|
at 40° C., the reaction was performed for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 5° to 10° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over a period of 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After removing an aqueous layer
|
Type
|
CUSTOM
|
Details
|
an ethyl acetate layer thus formed
|
Type
|
WASH
|
Details
|
was washed once with 100 ml of an aqueous 10% sodium chloride solution
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |